molecular formula C26H22N4O3 B2990707 3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207031-69-3

3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue: B2990707
Numéro CAS: 1207031-69-3
Poids moléculaire: 438.487
Clé InChI: VPMGQTOTJMBASX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a quinazoline core substituted with both an ethylphenyl group and an oxadiazole moiety. The molecular formula is C20H20N4O2C_{20}H_{20}N_4O_2 with a molecular weight of approximately 348.4 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including the target compound. The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in a study evaluating various derivatives against Staphylococcus aureus and Escherichia coli, the compound exhibited inhibition zones ranging from 10 to 12 mm, indicating effective antibacterial properties compared to standard drugs like ampicillin .

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1180
Escherichia coli1075
Candida albicans1277

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies against several cancer cell lines (HePG-2, MCF-7, PC3, and HCT-116) revealed moderate cytotoxic effects. Notably, the compound showed the highest activity against colorectal carcinoma (HCT-116), with an IC50 value of 27.05 µM .

Cell Line IC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)39.41
Human prostate cancer (PC3)Moderate activity
Colorectal carcinoma (HCT-116)27.05

The biological activity of quinazoline derivatives is largely attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, they act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . Additionally, quinazoline derivatives have shown potential as histone deacetylase inhibitors (HDAC), which are crucial in regulating gene expression related to cancer progression .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A systematic study evaluated a series of quinazoline derivatives for their antimicrobial activity using the agar well diffusion method. The results indicated that modifications at specific positions on the quinazoline ring significantly enhanced antibacterial potency .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of synthesized quinazoline derivatives against various cancer cell lines. The findings suggested that structural modifications could lead to improved anti-proliferative effects, highlighting the importance of molecular design in drug development .
  • HDAC Inhibition : Research has indicated that certain oxadiazole derivatives possess HDAC inhibitory activity, suggesting their potential in treating HDAC6-associated diseases . This opens avenues for further exploration into their therapeutic applications in oncology and other fields.

Propriétés

IUPAC Name

3-(4-ethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-3-18-11-13-20(14-12-18)30-25(31)21-9-4-5-10-22(21)29(26(30)32)16-23-27-24(28-33-23)19-8-6-7-17(2)15-19/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMGQTOTJMBASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.